6,13-Dihydroxyoctadecatrienoic acid
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Overview
Description
6,13-Dihydroxyoctadecatrienoic acid, commonly known as 6,13-DiHOME, is a bioactive lipid molecule belonging to the oxylipin family. It is a polyunsaturated fatty acid (PUFA) derived from linoleic acid, which is an essential fatty acid found in plant oils. 6,13-DiHOME is produced through the enzymatic activity of cytochrome P450 epoxygenases and soluble epoxide hydrolase (sEH) in various tissues, including adipose tissue, liver, and brain.
Mechanism Of Action
The mechanism of action of 6,13-DiHOME involves its interaction with peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor involved in the regulation of lipid and glucose metabolism. 6,13-DiHOME acts as a PPARα agonist, which stimulates the expression of genes involved in fatty acid oxidation and glucose uptake.
Biochemical And Physiological Effects
6,13-DiHOME has been shown to have several biochemical and physiological effects, including the regulation of lipid and glucose metabolism, the reduction of inflammation, and the improvement of insulin sensitivity. It also plays a role in the regulation of adipogenesis and adipocyte differentiation.
Advantages And Limitations For Lab Experiments
The advantages of using 6,13-DiHOME in lab experiments include its ability to regulate energy metabolism and glucose homeostasis, which makes it a potential therapeutic target for various diseases. However, the limitations of using 6,13-DiHOME in lab experiments include its instability and the lack of commercially available standards for its measurement.
Future Directions
Several future directions for research on 6,13-DiHOME include the identification of its role in other diseases, such as cancer and cardiovascular disease, the development of stable and reliable standards for its measurement, and the identification of potential therapeutic targets for its use in the treatment of various diseases.
In conclusion, 6,13-Dihydroxyoctadecatrienoic acid is a bioactive lipid molecule derived from linoleic acid, with potential therapeutic applications in various diseases. Its mechanism of action involves its interaction with PPARα, which regulates lipid and glucose metabolism. Further research is needed to identify its role in other diseases and to develop stable and reliable methods for its measurement.
Synthesis Methods
The synthesis of 6,13-DiHOME involves the enzymatic conversion of linoleic acid by cytochrome P450 epoxygenases, which results in the formation of epoxyoctadecenoic acids (EpOMEs). These EpOMEs are further metabolized by sEH to form 6,13-DiHOME.
Scientific Research Applications
6,13-DiHOME has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and inflammation. Research has shown that 6,13-DiHOME plays a crucial role in regulating energy metabolism and glucose homeostasis.
properties
CAS RN |
121107-95-7 |
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Product Name |
6,13-Dihydroxyoctadecatrienoic acid |
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(2E,4E,6Z)-6,13-dihydroxyoctadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-6-11-16(19)12-7-4-5-8-13-17(20)14-9-10-15-18(21)22/h9-10,13-16,19-20H,2-8,11-12H2,1H3,(H,21,22)/b14-9+,15-10+,17-13- |
InChI Key |
FOVPQOUBUVRIGY-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC(CCCCC/C=C(/C=C/C=C/C(=O)O)\O)O |
SMILES |
CCCCCC(CCCCCC=C(C=CC=CC(=O)O)O)O |
Canonical SMILES |
CCCCCC(CCCCCC=C(C=CC=CC(=O)O)O)O |
synonyms |
6,13-diHOT 6,13-dihydroxyoctadecatrienoic acid 6,13-dihydroxyoctadecatrienoic acid, (R-(R*,S*-(E,E,E)))-isomer 6,13-dihydroxyoctadecatrienoic acid, (S-(R*,R*-(E,E,E)))-isomer 6,13-dihydroxyoctadecatrienoic acid, (S-(R*,R*-(E,E,Z)))-isome |
Origin of Product |
United States |
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